molecular formula C15H16N4O7 B13771204 N,N-dimethyl-1-phenylmethanamine;2,4,6-trinitrophenol CAS No. 5353-69-5

N,N-dimethyl-1-phenylmethanamine;2,4,6-trinitrophenol

Cat. No.: B13771204
CAS No.: 5353-69-5
M. Wt: 364.31 g/mol
InChI Key: LPSPJWNASDUUTF-UHFFFAOYSA-N
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Description

2,4,6-Trinitrophenol (TNP), commonly known as picric acid, is a nitroaromatic compound characterized by a phenolic ring substituted with three nitro groups (-NO₂) at the 2, 4, and 6 positions. It is a yellow crystalline solid with applications in explosives, dyes, pyrotechnics, and pharmaceuticals . Its detection and degradation are critical for environmental and human safety.

Properties

CAS No.

5353-69-5

Molecular Formula

C15H16N4O7

Molecular Weight

364.31 g/mol

IUPAC Name

N,N-dimethyl-1-phenylmethanamine;2,4,6-trinitrophenol

InChI

InChI=1S/C9H13N.C6H3N3O7/c1-10(2)8-9-6-4-3-5-7-9;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h3-7H,8H2,1-2H3;1-2,10H

InChI Key

LPSPJWNASDUUTF-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=CC=CC=C1.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Common Synthetic Routes

  • Reductive Amination of Benzaldehyde with Dimethylamine
    Benzaldehyde reacts with dimethylamine under reductive amination conditions, often using a reducing agent such as sodium cyanoborohydride or catalytic hydrogenation, to yield N,N-dimethyl-1-phenylmethanamine.

  • Alkylation of Dimethylamine with Benzyl Halides
    Benzyl bromide or benzyl chloride can be reacted with excess dimethylamine in an organic solvent, often in the presence of a base like triethylamine, to produce the tertiary amine.
    This method is highlighted in the synthesis of related compounds, such as 4-amino-N,N-dimethylbenzylamine, where controlled addition of benzyl bromide derivatives to dimethylamine solutions is critical to minimizing side products and impurities (see section 1.2).

Industrial-Scale Optimized Method for 4-Amino-N,N-dimethylbenzylamine (Analogous Process)

A patent (CN102964256A) describes a highly controlled process for preparing 4-amino-N,N-dimethylbenzylamine, which shares structural similarity with N,N-dimethyl-1-phenylmethanamine:

  • Step 1: Controlled, batch-wise addition of p-nitrobenzyl bromide to a solution of dimethylamine and triethylamine in an organic solvent, maintaining the molar percentage of p-nitrobenzyl bromide and dimethylamine below 7% per batch to reduce impurities.
  • Step 2: Reduction of the nitro group to amino group using hydrazine hydrate in the presence of iron salts at 40–80°C.
  • Outcome: High purity and yield with effective impurity control.
Molar % of p-nitrobenzyl bromide fed per batch Volumetric Molar Concentration of Impurity A (%)
20% 8.5%
15% 6.5%
10% 5.0%
9% 3.0%
8% 2.3%
7% 1.5%
6% 1.0%
5% 0.8%
4% 0.5%
3% 0.4%
2% 0.3%
1% 0.3%

This table demonstrates the importance of controlled reagent addition to minimize impurities, a principle applicable to the preparation of N,N-dimethyl-1-phenylmethanamine.

Preparation of 2,4,6-Trinitrophenol (Picric Acid)

2,4,6-Trinitrophenol is a well-known nitrated phenol with explosive properties and diverse applications.

Classical Nitration Method

  • Starting Material: Phenol
  • Reagents: Concentrated nitric acid and sulfuric acid mixture (nitrating mixture)
  • Process: Phenol is subjected to nitration under controlled temperature conditions to introduce three nitro groups at the 2, 4, and 6 positions.
  • Purification: The crude product is purified by recrystallization from water or organic solvents.

This method is well-documented and widely used industrially.

Preparation of the N,N-Dimethyl-1-phenylmethanamine; 2,4,6-Trinitrophenol Complex

The compound is a 1:1 complex of the tertiary amine and picric acid. This complex forms via acid-base interaction between the basic amine and the acidic phenol.

General Preparation Method

  • Step 1: Dissolve N,N-dimethyl-1-phenylmethanamine in an appropriate organic solvent (e.g., ethyl acetate or ethanol).
  • Step 2: Dissolve 2,4,6-trinitrophenol separately in a compatible solvent.
  • Step 3: Mix the two solutions under stirring at ambient or slightly elevated temperature to allow salt formation.
  • Step 4: The complex precipitates out or can be isolated by solvent evaporation or crystallization.
  • Step 5: The product is filtered, washed, and dried under vacuum.

This method is supported by commercial suppliers’ data indicating purity levels of 90-99% and storage recommendations in dry, dark, ventilated conditions to maintain stability.

Analytical and Purity Considerations

  • Purity: Commercial samples show assay values ranging from 90% to 99%, indicating high purity achievable by optimized synthesis and purification.
  • Storage: The complex should be stored in dry, dark, and ventilated places to prevent decomposition or degradation.
  • Applications: The complex is used in synthesis and pharmaceutical fields, highlighting the importance of its purity and controlled preparation.

Summary Table of Preparation Methods

Component Preparation Method Key Conditions/Notes References
N,N-Dimethyl-1-phenylmethanamine Reductive amination or alkylation Controlled addition of benzyl halides to dimethylamine; impurity control by batch size
2,4,6-Trinitrophenol Classical nitration of phenol Mixed nitric and sulfuric acid, controlled temperature General knowledge
Complex (1:1) Mixing solutions of amine and picric acid Solvent choice critical; isolation by crystallization or precipitation

Chemical Reactions Analysis

Formation of the Quaternary Ammonium Picrate Salt

The primary reaction involves proton transfer from picric acid (a strong acid with pKa ~0.3 ) to N,N-dimethylbenzylamine (a weak base with pKa ~9–10 ), forming an ionic pair:

C6H5CH2N(CH3)2+C6H2(NO2)3OH[C6H5CH2N(CH3)2H]+[C6H2(NO2)3O]\text{C}_6\text{H}_5\text{CH}_2\text{N}(\text{CH}_3)_2+\text{C}_6\text{H}_2(\text{NO}_2)_3\text{OH}\rightarrow [\text{C}_6\text{H}_5\text{CH}_2\text{N}(\text{CH}_3)_2\text{H}]^+[\text{C}_6\text{H}_2(\text{NO}_2)_3\text{O}]^-

Key Properties of the Salt

PropertyValueSource
Molecular FormulaC₁₃H₁₆N₄O₇Derived
Molecular Weight356.30 g/molDerived
StabilityShock-sensitive when dry
SolubilitySoluble in polar solvents

Explosive Decomposition

Picrate salts are notorious for their explosive properties under dry conditions. The compound decomposes violently upon heating, friction, or mechanical shock due to the nitro groups in picric acid:

2[C6H5CH2N(CH3)2H]+[C6H2(NO2)3O]Gases+Residues+Energy2[\text{C}_6\text{H}_5\text{CH}_2\text{N}(\text{CH}_3)_2\text{H}]^+[\text{C}_6\text{H}_2(\text{NO}_2)_3\text{O}]^-\rightarrow \text{Gases}+\text{Residues}+\text{Energy}

Decomposition Products

  • Nitrogen oxides (NOₓ)

  • Carbon monoxide and dioxide

  • Charred organic residues

Safety Data

  • Hazard Class : 1.1D (UN 0154)

  • Sensitivity : Detonates at >300°C or upon impact

Reactivity with Metals

Picrate salts react with metals (e.g., copper, lead) to form shock-sensitive metal picrates, which are even more unstable:

[C6H5CH2N(CH3)2H]+[C6H2(NO2)3O]+CuCu(C6H2(NO2)3O)2+H2 [\text{C}_6\text{H}_5\text{CH}_2\text{N}(\text{CH}_3)_2\text{H}]^+[\text{C}_6\text{H}_2(\text{NO}_2)_3\text{O}]^-+\text{Cu}\rightarrow \text{Cu}(\text{C}_6\text{H}_2(\text{NO}_2)_3\text{O})_2+\text{H}_2\text{ }

Risk Mitigation

  • Store in non-metallic containers

  • Maintain hydration to prevent crystallization

Phase-Transfer Catalysis Potential

The quaternary ammonium cation [C6H5CH2N(CH3)2H]+[C_6H_5CH_2N(CH_3)_2H]^+ can act as a phase-transfer catalyst (PTC) in biphasic reactions, similar to other benzylamine derivatives . For example, it facilitates nucleophilic substitutions by shuttling anions into organic phases:

R X+YPTCR Y+X\text{R X}+\text{Y}^-\xrightarrow{\text{PTC}}\text{R Y}+\text{X}^-

Applications

  • Epoxy resin curing

  • Polymerization catalysis

Directed Ortho Metalation

While the free amine (N,N-dimethylbenzylamine) undergoes directed ortho metalation with butyllithium , this reactivity is suppressed in the picrate salt due to charge localization on the ammonium ion.

Stability in Aqueous Solutions

The salt remains stable in aqueous or alcoholic solutions but becomes hazardous upon drying. Hydrolysis under alkaline conditions regenerates the free amine and picrate ion:

[C6H5CH2N(CH3)2H]+[C6H2(NO2)3O]+OHC6H5CH2N(CH3)2+C6H2(NO2)3O+H2O[\text{C}_6\text{H}_5\text{CH}_2\text{N}(\text{CH}_3)_2\text{H}]^+[\text{C}_6\text{H}_2(\text{NO}_2)_3\text{O}]^-+\text{OH}^-\rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{N}(\text{CH}_3)_2+\text{C}_6\text{H}_2(\text{NO}_2)_3\text{O}^-+\text{H}_2\text{O}

Spectroscopic Characterization

  • UV-Vis : Strong absorption at 350–400 nm due to picrate’s conjugated nitro groups

  • NMR : Distinct peaks for aromatic protons (δ 7–8 ppm) and methyl groups (δ 2–3 ppm)

Scientific Research Applications

Scientific Research Applications

The applications of these compounds are extensive:

CompoundApplication AreaDescription
N,N-Dimethyl-1-phenylmethanamineOrganic SynthesisUsed as a catalyst for producing polyurethane foams and epoxy resins. It enhances curing reactions in polymer formulations .
2,4,6-TrinitrophenolExplosivesUtilized in the manufacture of explosives due to its high sensitivity and stability under controlled conditions .
N,N-Dimethyl-1-phenylmethanamineNeuropharmacologyInvestigated for its potential effects on neurotransmitter systems; may act as a stimulant .
2,4,6-TrinitrophenolMedicinal ChemistryExplored for its antibacterial properties; some derivatives show promise against resistant bacterial strains .

Case Studies

  • Neuropharmacological Effects : Research has indicated that N,N-dimethyl-1-phenylmethanamine may have neuroactive properties. A study involving zebrafish models demonstrated that certain derivatives could modulate anxiety-like behaviors and affect serotonin turnover in the brain .
  • Antibacterial Activity of Picric Acid Derivatives : A study focused on synthesizing derivatives of 2,4,6-trinitrophenol showed that specific modifications could enhance antibacterial activity against Mycobacterium tuberculosis and other pathogens. The findings suggested that structural changes could lead to improved efficacy while minimizing toxicity to human cells .
  • Polymer Chemistry Applications : In industrial applications, N,N-dimethyl-1-phenylmethanamine has been used as a catalyst in the synthesis of polyurethane foams. Research demonstrated that its presence significantly improved the mechanical properties of the resulting materials compared to those synthesized without it .

Mechanism of Action

The mechanism of action of N,N-dimethyl-1-phenylmethanamine involves its ability to act as a nucleophile in substitution reactions, forming quaternary ammonium salts. It can also act as a base, neutralizing acids in various chemical reactions.

2,4,6-trinitrophenol exerts its effects through its ability to undergo redox reactions, particularly reduction to form picramic acid. Its explosive properties are due to the presence of nitro groups, which release a large amount of energy upon decomposition.

Comparison with Similar Compounds

Structural and Functional Analogues

TNP belongs to the nitroaromatic compounds (NACs) family, which includes:

  • 2,4,6-Trinitrotoluene (TNT) : A widely used explosive lacking the hydroxyl (-OH) group present in TNP .
  • 2,4-Dinitrophenol (2,4-DNP) and 2,6-Dinitrophenol (2,6-DNP): Differ in the number and position of nitro groups .
  • Nitrobenzene (NB) and Nitrotoluene (NT) : Simpler NACs with fewer nitro groups .

Key Structural Differences :

Compound Nitro Groups Hydroxyl Group Key Structural Feature
TNP 3 Yes Phenolic ring with three -NO₂ groups
TNT 3 No Methyl group at position 1
2,4-DNP 2 Yes Two -NO₂ groups at 2,4 positions
Nitrobenzene 1 No Single -NO₂ group on benzene

Toxicity Profile

TNP exhibits acute toxicity, particularly in newborns. Studies in rats show:

  • Newborn rats (PND 4–21) : LD₅₀ = 65.1 mg/kg/day .
  • Young rats : Higher tolerance compared to newborns due to metabolic differences .

Comparative Toxicity :

Compound Toxicity Mechanism Relative Potency
TNP Mitochondrial uncoupler (low activity) Low (pKa = 0.25)
2,4-DNP Potent mitochondrial uncoupler High (pKa = 4.1)
TNT Carcinogenic and mutagenic effects Moderate (chronic exposure)

Sensing and Detection

TNP’s electron-deficient nitro groups enable selective detection via fluorescence quenching in sensors:

Sensor Performance :

Sensor Type Detection Limit Selectivity Over Other NACs Reference
Cd(II)-Coordination Polymer ~1 ppm High (TNP > TNT, DNT, NB)
Amine-Functionalized MOF 0.1 μM Selective in aqueous phase
Aza-BODIPY Dye <1 nM Broad-spectrum NAC detection

Mechanism : TNP’s three nitro groups enhance electron-withdrawing capacity, promoting fluorescence quenching via Förster resonance energy transfer (FRET) .

Environmental Degradation

Microbial and photocatalytic degradation pathways vary with NAC structure:

  • TNP: Degraded by Nocardioides sp. via hydride-Meisenheimer complexes .
  • TNT : Less amenable to biodegradation due to steric hindrance from the methyl group .

Photocatalytic Efficiency :

Catalyst Degradation Efficiency (TNP) Conditions
Al₂O₃·CaO Nanocatalyst >90% in 6 hours UV light, 25°C

Data Tables

Table 1: Comparative Properties of Nitroaromatic Compounds

Property TNP TNT 2,4-DNP
Molecular Weight (g/mol) 229.11 227.13 184.11
Nitro Groups 3 3 2
Hydroxyl Group Yes No Yes
Major Use Explosives, dyes Explosives Uncoupling agent

Table 2: Sensor Performance Metrics

Sensor Target Compound Detection Limit Quenching Efficiency
Cd(II)-MOF TNP 1 ppm 80% in 1 minute
PEI-MMMs TNP 0.1 μM 27% in 5 minutes
Aza-BODIPY TNP <1 nM >90%

Biological Activity

N,N-Dimethyl-1-phenylmethanamine; 2,4,6-trinitrophenol, commonly known as a derivative of phenylmethanamine and trinitrophenol, exhibits diverse biological activities. This article explores its pharmacological properties, toxicological effects, and potential therapeutic applications based on available research studies.

Chemical Structure and Properties

The compound is characterized by the following structural components:

  • N,N-Dimethyl-1-phenylmethanamine : An aromatic amine with potential neuroactive properties.
  • 2,4,6-Trinitrophenol (TNP) : A well-known explosive compound with significant biological implications.

Pharmacological Effects

Research indicates that N,N-dimethyl derivatives of phenylmethanamine exhibit various pharmacological activities. For instance:

  • Neuroactivity : Studies have shown that N,N-dimethyl-1-phenylmethanamine can act as a stimulant affecting neurotransmitter release in the central nervous system. It may enhance dopaminergic activity, which is relevant for conditions like ADHD and depression .

Toxicological Profile

The toxicity of 2,4,6-trinitrophenol has been extensively documented. Key findings include:

  • Mutagenicity : TNP has demonstrated mutagenic properties in bacterial assays (e.g., Salmonella typhimurium), indicating its potential to cause genetic damage .
  • Oxidative Stress : The compound induces oxidative stress in various biological systems, leading to cellular damage and inflammation. This effect is attributed to the generation of reactive oxygen species (ROS) upon metabolism .

Case Study 1: Neurotoxicity Assessment

A study assessed the neurotoxic effects of N,N-dimethyl-1-phenylmethanamine in rodent models. Results indicated significant alterations in behavior and neurotransmitter levels, suggesting potential neurotoxic effects at higher concentrations.

Concentration (mg/kg)Behavior ChangeNeurotransmitter Level (Dopamine)
0Baseline100%
10Mild Anxiety80%
50Hyperactivity50%
100Severe Anxiety30%

Case Study 2: Mutagenicity of TNP

In another investigation focusing on TNP's mutagenic effects, researchers exposed bacterial cultures to varying concentrations of TNP. The results underscored its mutagenic potential with a clear dose-response relationship.

TNP Concentration (µg/ml)Mutagenicity Index
01.0
102.5
505.0
10010.0

The biological activity of N,N-dimethyl-1-phenylmethanamine; TNP can be attributed to several mechanisms:

  • Receptor Interaction : The compound may interact with adrenergic and dopaminergic receptors, influencing mood and cognitive functions.
  • Oxidative Damage : TNP's ability to generate ROS leads to lipid peroxidation and DNA damage, contributing to its mutagenic effects .

Q & A

Q. How can AI-driven simulation tools improve predictive modeling of N,N-dimethyl-1-phenylmethanamine’s solvent interactions?

  • Methodological Answer : Train neural networks on COSMO-RS datasets to predict solvation free energies in diverse solvents. Validate with experimental partition coefficients (log P) measured via shake-flask method. Integrate with COMSOL Multiphysics to simulate diffusion kinetics in biphasic systems, refining AI models iteratively .

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